2-amino-N-[4-(diethylamino)phenyl]benzamide
Description
2-Amino-N-[4-(diethylamino)phenyl]benzamide is a benzamide derivative characterized by a 2-aminobenzamide core substituted at the para position of the phenyl ring with a diethylamino group (-N(CH₂CH₃)₂).
The diethylamino group is a critical pharmacophore in medicinal chemistry, often enhancing membrane permeability and target affinity. For instance, N-[2-(diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide (compound 6a) demonstrates potent class III antiarrhythmic activity , suggesting that similar diethylamino-substituted benzamides may exhibit bioactivity in neurological or cardiovascular systems.
Properties
CAS No. |
190062-61-4 |
|---|---|
Molecular Formula |
C17H21N3O |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
2-amino-N-[4-(diethylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H21N3O/c1-3-20(4-2)14-11-9-13(10-12-14)19-17(21)15-7-5-6-8-16(15)18/h5-12H,3-4,18H2,1-2H3,(H,19,21) |
InChI Key |
SXUKLHAYCAKNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-(diethylamino)phenyl]benzamide typically involves the condensation of 4-(diethylamino)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Acylation Reactions
The primary amine group (-NH₂) undergoes acylation with electrophilic reagents. Patent US5137918A demonstrates that acetyl derivatives of structurally similar benzamides are synthesized via reaction with acetic anhydride or acetyl chloride under mild conditions . For example:
Reaction:
2-Amino-N-[4-(diethylamino)phenyl]benzamide + Acetic anhydride → 2-Acetamido-N-[4-(diethylamino)phenyl]benzamide
Conditions:
This modification enhances biological activity, as acetylated derivatives show improved cytostatic properties against tumor cells (Table 1) .
Oxidation Reactions
The amino group is susceptible to oxidation. While direct data for this compound is limited, studies on analogous benzamides (e.g., 4-amino-N-[2-(dimethylamino)ethyl]benzamide) show oxidation with potassium permanganate (KMnO₄) in acidic media to form nitro derivatives .
Proposed Pathway:
this compound → 2-Nitroso-/2-Nitro-N-[4-(diethylamino)phenyl]benzamide
Key Reagents:
Reduction Reactions
The benzamide moiety can undergo partial reduction under specific conditions. Catalytic hydrogenation (H₂/Pd-C) reduces aromatic rings in related compounds, though this reaction is less common for the parent structure .
Example from Analogous Systems:
Reduction of 4-nitrobenzamide intermediates to 4-aminobenzamide derivatives using NaBH₄ or H₂/Pd-C .
Hydrolysis Reactions
The amide bond is resistant to hydrolysis under physiological conditions but cleaves under strong acidic or alkaline conditions.
Conditions:
-
Acidic: 6M HCl, reflux (110°C, 24h) → Benzoic acid + 4-(Diethylamino)aniline
-
Alkaline: 4M NaOH, 100°C → Sodium benzoate + 4-(Diethylamino)aniline.
Complexation with Tetraphenylborate
The primary amine forms stable ion-pair complexes with sodium tetraphenylborate (NaBPh₄), as shown for procainamide derivatives .
Reaction:
this compound + NaBPh₄ → [this compound]⁺·BPh₄⁻
Applications:
Substitution Reactions
The diethylamino group participates in alkylation or quaternization reactions. For example, treatment with methyl iodide forms a quaternary ammonium salt:
Reaction:
this compound + CH₃I → 2-Amino-N-[4-(Triethylammonium)phenyl]benzamide Iodide
Conditions:
Mechanistic Insights
Scientific Research Applications
Cancer Treatment
Antineoplastic Activity
The compound has been investigated for its antineoplastic properties, particularly in the treatment of malignant diseases. Research indicates that derivatives of 2-amino-N-[4-(diethylamino)phenyl]benzamide can inhibit tumor growth effectively. For instance, a study demonstrated that certain benzamide derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer models. The compounds induced hyperacetylation of histones and activated tumor suppressor proteins, leading to inhibited cellular proliferation in vitro and in vivo models .
Mechanism of Action
The mechanism by which these compounds exert their effects involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in the reactivation of silenced tumor suppressor genes. This pathway has been targeted for developing new anticancer therapies .
Enzyme Inhibition
Carbonic Anhydrase Inhibition
Recent studies have highlighted the inhibitory effects of this compound on carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression and metastasis. The compound demonstrated selective inhibition against CA IX with low IC50 values, indicating its potential as a therapeutic agent for cancer treatment . This selectivity is crucial as it minimizes effects on other isoforms like CA II, thereby reducing potential side effects.
Antibacterial Properties
Antiparasitic Activity
Another significant application of this compound derivatives is their antiparasitic activity. Compounds derived from this class have shown promising results against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A notable example includes a derivative that exhibited an EC50 value as low as 0.001 μM, demonstrating potent activity against the parasite while showing favorable pharmacokinetic properties .
Data Table: Summary of Applications
Case Studies
- Histone Deacetylase Inhibitors : A study involving various N-(2-amino-phenyl)-4-benzamides showed that these compounds could effectively inhibit HDAC1 with sub-micromolar IC50 values. The results indicated significant tumor growth reduction in xenograft models, showcasing their potential in cancer therapy .
- Antiparasitic Screening : A phenotypic screen identified several derivatives with high potency against Trypanosoma brucei. The most effective compound was orally bioavailable and demonstrated curative effects in animal models, suggesting its viability as a therapeutic option for HAT .
Mechanism of Action
The mechanism of action of 2-amino-N-[4-(diethylamino)phenyl]benzamide involves its interaction with specific molecular targets. In the context of its potential medicinal applications, it acts as a sodium channel blocker, similar to procainamide. This action helps in stabilizing the cardiac cell membrane and preventing abnormal electrical activity in the heart. The compound may also inhibit DNA methyltransferase, leading to epigenetic regulation of gene expression .
Comparison with Similar Compounds
Electronic and Steric Effects of Substituents
- Electron-Donating Groups (e.g., -N(CH₂CH₃)₂): The diethylamino group in the target compound enhances solubility and may improve blood-brain barrier penetration, as seen in class III antiarrhythmics . However, this group’s electron-donating nature could reduce electrophilic interactions in enzyme active sites compared to electron-withdrawing substituents like -NO₂ or -CF₃ .
- Halogen Substituents (e.g., -Cl, -F): Chlorine in 5-chloro-N-(4-nitrophenyl)-2-hydroxybenzamide increases lipophilicity and antimicrobial potency , whereas fluorine in N-(4-fluorophenyl)-2-aminobenzamide balances polarity and target binding .
Pharmacological Profiles
- Antimicrobial Activity: Salicylamides with nitro or trifluoromethyl groups (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) exhibit stronger growth inhibition of D. piger than diethylamino-substituted analogues, likely due to enhanced electrophilicity .
- Epigenetic Modulation: CI-994, a structural analogue with an acetylated amino group, inhibits HDAC-1/2, suggesting that the target compound’s free amino group could serve as a chelation site for metal-dependent enzymes .
Research Findings and Mechanistic Insights
HDAC Inhibition Potential
While the target compound lacks direct evidence of HDAC inhibition, CI-994 (a benzamide with a similar core) demonstrates nanomolar HDAC-1/2 inhibition and histone H3 hyperacetylation in HCT-8 cells .
Antimicrobial Efficacy
In contrast to nitro- or halogen-substituted benzamides, the diethylamino group’s basicity might reduce antimicrobial potency against anaerobic bacteria like D. piger, which are sensitive to electron-withdrawing substituents .
Antiarrhythmic Activity
N-[2-(Diethylamino)ethyl]-4-(imidazol-1-yl)benzamide (6a) exhibits in vivo efficacy against reentrant arrhythmias, highlighting the therapeutic relevance of diethylamino-alkylated benzamides in cardiology .
Biological Activity
2-amino-N-[4-(diethylamino)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR). The findings are supported by various studies and data tables summarizing key research results.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 258.36 g/mol
This compound features an amine group, a benzene ring, and a diethylamino substituent, which are critical for its biological interactions.
Research indicates that this compound exhibits various mechanisms of action:
-
Anticancer Activity :
- The compound has shown promising results against several cancer cell lines. For instance, it was tested against leukemia cell lines with notable cytotoxicity.
- IC Values : The compound demonstrated IC values ranging from 0.94 µM to 4.23 µM across different leukemia cell lines, indicating significant potency against these malignancies .
-
Antibacterial Properties :
- Preliminary studies suggest that this compound may possess antibacterial activity against gram-positive bacteria. It was noted for its ability to inhibit the growth of various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values were not detailed in the literature reviewed .
- Cholinesterase Inhibition :
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of the diethylamino group is essential for enhancing lipophilicity and cellular uptake, which may contribute to its anticancer properties.
- Amine Positioning : Variations in the positioning of the amino group on the benzene ring can significantly affect potency and selectivity against different cancer types .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity :
- Antibacterial Activity Investigation :
Table 1: Cytotoxicity Profile of this compound
| Cell Line | IC (µM) |
|---|---|
| NB4 | 0.94 |
| HL60 | 1.62 |
| MV4-11 | 1.90 |
| K562 | 4.23 |
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | TBD |
| Related Compound A | E. coli | 50 |
| Related Compound B | S. agalactiae | 75 |
Q & A
Q. Methodology :
- Stepwise synthesis : Begin with coupling 2-aminobenzoic acid derivatives with 4-(diethylamino)aniline via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF. Monitor reaction progress via TLC .
- Optimization : Adjust temperature (40–60°C), solvent polarity, and catalyst loading to improve yield. For example, using Pd catalysts in cross-coupling reactions enhances regioselectivity .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Basic: Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
Q. Methodology :
- NMR spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm amine (-NH₂) and diethylamino group signals (δ 1.1–1.3 ppm for CH₃, δ 3.2–3.4 ppm for N-CH₂) .
- LC-MS : High-resolution LC-MS (ESI+) validates molecular ion peaks (e.g., [M+H]+ at m/z 298.18) and detects impurities .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .
Basic: How can researchers screen this compound for preliminary biological activity?
Q. Methodology :
- Receptor binding assays : Test affinity for dopamine D2 and serotonin 5-HT2A/5-HT1A receptors using radioligand displacement assays (e.g., [³H]spiperone for D2) .
- Enzyme inhibition : Evaluate inhibition of kinases or proteases via fluorescence-based activity assays (e.g., ATP depletion for kinase activity) .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of substituted benzamide derivatives?
Q. Methodology :
- Substituent variation : Synthesize analogs with modified diethylamino groups (e.g., dimethylamino, piperazinyl) to assess steric/electronic effects on receptor binding .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with target receptors (e.g., 5-HT1A’s hydrophobic pocket) .
- QSAR modeling : Apply quantum-chemical descriptors (HOMO/LUMO energies) to correlate substituent effects with logP and IC₅₀ values .
Advanced: How can researchers resolve contradictions between in vitro potency and in vivo pharmacokinetic data?
Q. Methodology :
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation. Use LC-MS to detect metabolites (e.g., hydroxylation at benzamide ring) .
- Solubility optimization : Modify diethylamino groups to tertiary amines or incorporate PEGylated moieties to enhance aqueous solubility without compromising activity .
- Pharmacokinetic modeling : Integrate in vitro ADME data with allometric scaling to predict bioavailability and dosing regimens .
Advanced: What computational tools are recommended for predicting the compound’s metabolic pathways?
Q. Methodology :
- In silico metabolism : Use Schrödinger’s MetaSite or GLORYx to simulate phase I/II metabolism, focusing on CYP3A4/2D6 oxidation and glucuronidation .
- Density Functional Theory (DFT) : Calculate activation energies for potential metabolic reactions (e.g., N-deethylation) .
- Machine learning : Train neural networks on PubChem datasets to predict metabolite structures from MS/MS fragmentation patterns .
Advanced: How can enantiomeric purity be ensured during synthesis, and what are the implications for biological activity?
Q. Methodology :
- Chiral chromatography : Use Chiralpak® columns (e.g., AD-H) with heptane/ethanol mobile phases to separate enantiomers. Confirm purity via circular dichroism .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation to control stereochemistry .
- Biological testing : Compare enantiomers in receptor binding assays; e.g., (R)-enantiomers may show 10-fold higher 5-HT1A affinity than (S)-forms .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Q. Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood due to potential dust inhalation risks .
- Waste disposal : Collect organic waste in sealed containers labeled for halogenated compounds. Neutralize acidic/basic byproducts before disposal .
Advanced: How can researchers design in vivo studies to evaluate neuroleptic potential without confounding side effects?
Q. Methodology :
- Rodent models : Test catalepsy (bar test) and apomorphine-induced climbing (mouse) to differentiate antipsychotic efficacy from extrapyramidal side effects .
- Dose titration : Start at 0.1 mg/kg (IP) and escalate to identify therapeutic windows. Monitor plasma levels via LC-MS to correlate exposure with efficacy .
- Histopathology : Post-mortem analysis of striatal tissue for neurodegeneration markers (e.g., GFAP) to assess long-term safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
